![molecular formula C9H8Cl2O3 B1422715 Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate CAS No. 35925-27-0](/img/structure/B1422715.png)
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another example is the synthesis of “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)asmino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, which involves condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies were recorded at the same level of theory .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst for the Mitsunobu reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “3-(3,4-Dichloro-Phenyl)-1,1-Dimethyl-Urea” has a molecular weight of 233.099 .Scientific Research Applications
Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be transformed into derivatives that exhibit anti-HIV activity . The presence of the dichlorophenyl group is particularly significant in the structure-activity relationship of these compounds.
Development of Antioxidants
Due to its phenolic structure, Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate may be used in the development of antioxidants. These compounds can protect against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .
Flame Retardants
The dichlorophenyl group in this compound can contribute to the flame-retardant properties of polymers. When incorporated into polymer chains, it can enhance the material’s resistance to ignition and reduce the spread of flames .
Ultraviolet Absorbers
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate could be utilized in the production of ultraviolet (UV) absorbers. These absorbers can protect materials from UV radiation, preventing degradation and extending the life of products such as plastics and coatings .
Agricultural Chemicals
The dichlorophenyl moiety is often found in herbicides and fungicides. This compound could be a key intermediate in the synthesis of agricultural chemicals that help manage pests and diseases affecting crops .
Conducting Polymers
Phenolic compounds are known for their potential in creating conducting polymers. Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate might be used to synthesize polymers with specific electrical properties, useful in electronics and energy storage applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHJOAQICCZPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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